
(S)-1-(4-Bromo-3-methylphenyl)propan-1-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-BROMO-3-METHYLPHENYL)PROPAN-1-AMINEHCL is a chiral amine compound that features a bromine atom and a methyl group attached to a phenyl ring. This compound is of interest in various fields such as medicinal chemistry and organic synthesis due to its potential biological activity and utility as a building block in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-BROMO-3-METHYLPHENYL)PROPAN-1-AMINEHCL typically involves the following steps:
Bromination: The starting material, 3-methylphenylpropane, undergoes bromination to introduce the bromine atom at the 4-position of the phenyl ring.
Chiral Amine Introduction: The brominated intermediate is then subjected to a chiral amine synthesis process, which may involve the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(4-BROMO-3-METHYLPHENYL)PROPAN-1-AMINEHCL can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to an alkyl group.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would yield an alkylamine.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(4-BROMO-3-METHYLPHENYL)PROPAN-1-AMINEHCL would depend on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(4-BROMO-3-METHYLPHENYL)PROPAN-1-AMINE: The free amine form without the hydrochloride salt.
(S)-1-(4-CHLORO-3-METHYLPHENYL)PROPAN-1-AMINEHCL: A similar compound with a chlorine atom instead of bromine.
(S)-1-(4-BROMO-3-ETHYLPHENYL)PROPAN-1-AMINEHCL: A similar compound with an ethyl group instead of a methyl group.
Uniqueness
The uniqueness of (S)-1-(4-BROMO-3-METHYLPHENYL)PROPAN-1-AMINEHCL lies in its specific substitution pattern and stereochemistry, which can influence its reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C10H15BrClN |
|---|---|
Peso molecular |
264.59 g/mol |
Nombre IUPAC |
(1S)-1-(4-bromo-3-methylphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14BrN.ClH/c1-3-10(12)8-4-5-9(11)7(2)6-8;/h4-6,10H,3,12H2,1-2H3;1H/t10-;/m0./s1 |
Clave InChI |
LRWRZKDESKEZIB-PPHPATTJSA-N |
SMILES isomérico |
CC[C@@H](C1=CC(=C(C=C1)Br)C)N.Cl |
SMILES canónico |
CCC(C1=CC(=C(C=C1)Br)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


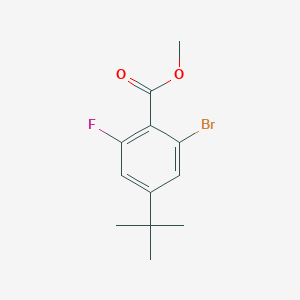
![2-Chloro-6-ethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B15238324.png)
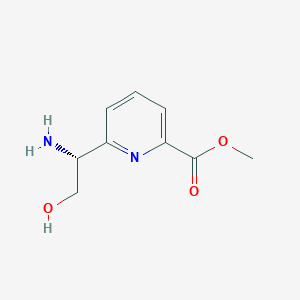
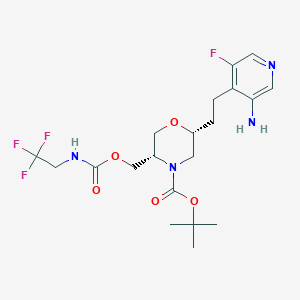
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl thiophene-2-carboxylate](/img/structure/B15238345.png)

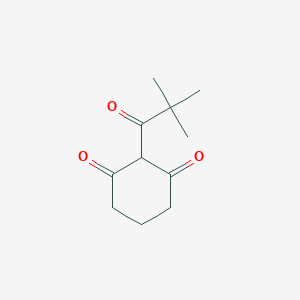

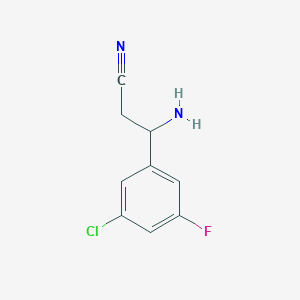
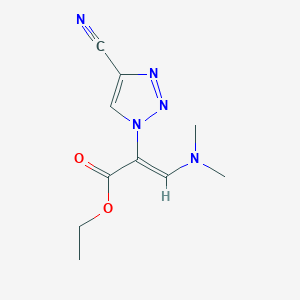
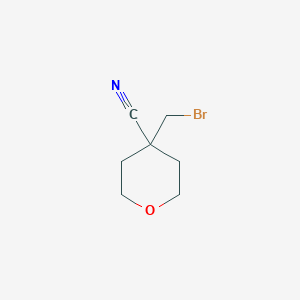
![tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate](/img/structure/B15238392.png)
![5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238394.png)

